![molecular formula C17H22N2O2 B7473282 Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, also known as ABP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ABP belongs to the class of piperidinylmethanone compounds and has been extensively studied for its unique chemical properties and biological activities.
Wirkmechanismus
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been found to exhibit various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and enhanced locomotor activity. The compound has also been shown to have a neuroprotective effect against neurotoxicity induced by methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has several advantages for use in laboratory experiments, including its high purity level, potent binding affinity to the dopamine transporter, and well-characterized chemical properties. However, the compound also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, including the development of new drugs for the treatment of various disorders, such as Parkinson's disease and ADHD. Additionally, further studies are needed to explore the potential neuroprotective effects of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone and its mechanism of action in various neurological disorders. Finally, research on the optimization of the synthesis method for Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone could lead to the development of more efficient and cost-effective methods for producing the compound.
Synthesemethoden
The synthesis of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylmagnesium bromide, followed by the addition of azetidine-1-carboxylic acid and subsequent dehydration. This reaction results in the formation of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent binding affinity to the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of various disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-2-3-6-15(13)17(21)19-11-7-14(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,14H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKDQAKQLLHETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.